(3-Tert-butylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-tert-butylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKYKLGLLTYYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for 3 Tert Butylphenyl Methanol
Conventional and Contemporary Synthetic Pathways
Traditional and modern organic synthesis offer a reliable toolkit for the preparation of (3-tert-butylphenyl)methanol. These methods often involve the transformation of functional groups on a pre-existing benzene (B151609) ring containing the tert-butyl substituent.
Reduction of Carbonyl Precursors
A primary and straightforward method for synthesizing this compound is through the reduction of its corresponding carbonyl precursor, 3-tert-butylbenzaldehyde (B1365090). This transformation involves the conversion of the aldehyde functional group into a primary alcohol. The choice of reducing agent is crucial and is determined by factors such as cost, selectivity, and reaction conditions.
Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and is selective for aldehydes and ketones. In contrast, LiAlH₄ is a much more powerful reducing agent, capable of reducing a wider range of functional groups, and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup.
| Reducing Agent | Typical Solvent | Reactivity | Key Features |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Chemoselective for aldehydes and ketones; compatible with protic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | High | Powerful reducing agent; reacts with a wide range of carbonyls and other functional groups; requires anhydrous conditions. |
Organometallic Reagent Approaches (e.g., Grignard, Organolithium)
Organometallic reagents provide a versatile route for the formation of carbon-carbon bonds and are instrumental in the synthesis of alcohols. Grignard and organolithium reagents are the most prominent in this class for preparing this compound.
Grignard Reagents: The synthesis can be achieved by reacting a Grignard reagent, specifically 3-tert-butylphenylmagnesium bromide, with formaldehyde (B43269). The organometallic compound is typically prepared by reacting 3-bromotert-butylbenzene with magnesium metal in an anhydrous ether solvent. The subsequent addition of formaldehyde, a one-carbon electrophile, followed by an acidic workup, yields the desired primary alcohol. It is imperative that all glassware and reagents are scrupulously dried, as Grignard reagents are highly sensitive to moisture.
Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are potent nucleophiles and strong bases. wikipedia.org The synthesis of this compound can be accomplished using 3-tert-butylphenyllithium. This reagent is often prepared through a lithium-halogen exchange reaction between 3-bromotert-butylbenzene and an alkyllithium reagent such as n-butyllithium or tert-butyllithium, a reaction that is typically very fast and conducted at low temperatures (-78 °C to -120 °C). wikipedia.org The resulting aryllithium species is then reacted with formaldehyde to furnish this compound after aqueous workup.
| Organometallic Reagent | Precursor | Electrophile | General Reaction Conditions |
|---|---|---|---|
| 3-tert-butylphenylmagnesium bromide (Grignard) | 3-bromotert-butylbenzene + Mg | Formaldehyde (HCHO) | Anhydrous ether or THF; room temperature. |
| 3-tert-butylphenyllithium (Organolithium) | 3-bromotert-butylbenzene + R-Li | Formaldehyde (HCHO) | Anhydrous ether or THF; low temperature (e.g., -78°C). |
Multi-Step Synthesis from Substituted Benzene Derivatives
Constructing this compound from simpler, readily available benzene derivatives often requires a multi-step synthetic sequence. A plausible route can be designed starting from a precursor like m-bromoaniline.
A representative synthetic pathway is as follows:
Diazotization and Hydrolysis: m-Bromoaniline is treated with sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid) to form a diazonium salt. Subsequent heating of the diazonium salt solution leads to its hydrolysis, replacing the diazo group with a hydroxyl group to yield m-bromophenol. google.com
Functional Group Transformation and Grignard Reaction: The m-bromophenol can then be converted into a suitable derivative for a subsequent Grignard reaction to introduce the tert-butyl group. google.com
Final Conversion to Alcohol: The resulting substituted benzene derivative can then be converted to the target alcohol through methods such as formylation followed by reduction.
This approach highlights the utility of manipulating functional groups on the aromatic ring to achieve the desired substitution pattern and introduce the required hydroxymethyl group.
Novel Methodologies and Sustainable Synthesis Initiatives
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for alcohol synthesis. These include catalytic and biocatalytic approaches that offer advantages such as milder reaction conditions, higher selectivity, and reduced waste generation.
Catalytic Hydrogenation and Transfer Hydrogenation Strategies
Catalytic Hydrogenation: This method involves the reduction of a suitable precursor, such as 3-tert-butylbenzaldehyde or 3-tert-butylbenzoic acid, using molecular hydrogen (H₂) in the presence of a metal catalyst. tcichemicals.com Heterogeneous catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. tcichemicals.com The reaction conditions, including pressure, temperature, and solvent, can be optimized to selectively reduce the carbonyl or carboxyl group without affecting the aromatic ring. For instance, the hydrogenation of benzaldehyde (B42025) to benzyl (B1604629) alcohol can be selectively achieved using a Pd/C catalyst. osti.gov
Transfer Hydrogenation: This technique offers a safer and more convenient alternative to using high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as isopropanol, formic acid, or methanol, is used to transfer hydrogen to the substrate in the presence of a transition metal catalyst. researchgate.net Ruthenium and iridium complexes are particularly effective for the transfer hydrogenation of aldehydes and ketones. For example, the transfer hydrogenation of benzaldehyde using [Cp*IrCl₂]₂ complexes in isopropyl alcohol has been studied, demonstrating an inner-sphere mechanism for the hydride transfer. whiterose.ac.uk
| Method | Hydrogen Source | Typical Catalyst | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ gas | Pd/C, Pt/C, Rh/C | High efficiency; requires pressure equipment. tcichemicals.comosti.gov |
| Transfer Hydrogenation | Isopropanol, Formic Acid, Methanol | Ru or Ir complexes | Avoids use of H₂ gas; often proceeds under milder conditions. researchgate.netwhiterose.ac.uk |
Exploration of Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild, environmentally benign conditions. The reduction of 3-tert-butylbenzaldehyde to this compound is an ideal candidate for a biocatalytic approach.
This transformation is typically carried out by oxidoreductases, specifically alcohol dehydrogenases (ADHs). These enzymes use nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as the source of hydride for the reduction. For the process to be economically viable, an efficient in-situ cofactor regeneration system is required. This is often achieved by using a sacrificial alcohol, like isopropanol, and a corresponding dehydrogenase (the "coupled-substrate" approach) or by using formate (B1220265) and formate dehydrogenase (the "coupled-enzyme" approach).
The use of biocatalysis offers several advantages, including:
High enantioselectivity if a prochiral ketone is used.
Mild reaction conditions (room temperature, neutral pH).
Reduced environmental impact due to the biodegradable nature of the catalyst and the use of water as a solvent.
Research into new biocatalysts from various natural sources continues to expand the scope and applicability of this green synthetic methodology.
Continuous Flow Chemistry Applications in Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of fine chemicals like this compound. Continuous flow systems offer superior control over reaction parameters, enhanced safety, and improved scalability. The primary synthetic routes to this compound, such as the reduction of 3-tert-butylbenzaldehyde or the hydrogenation of 3-tert-butylbenzoic acid derivatives, are particularly amenable to this technology.
In a continuous flow setup for the reduction of 3-tert-butylbenzaldehyde, a solution of the aldehyde and a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can be pumped through separate channels to a micromixer. mit.eduresearchgate.net The combined stream then flows through a heated or cooled reactor coil where the reaction occurs within a precisely controlled residence time, often in seconds or minutes. mit.edu This method minimizes the formation of byproducts and allows for rapid optimization. mit.edu
Alternatively, catalytic hydrogenation in a flow reactor, often a packed-bed reactor (PBR), is a highly efficient and green method. For instance, a solution of 3-tert-butylbenzoic acid in a suitable solvent can be passed through a heated tube packed with a heterogeneous catalyst (e.g., Pt/SnO2 or Ru-Sn/Al2O3) under a stream of hydrogen gas. qub.ac.ukresearchgate.net This approach avoids the use of stoichiometric reagents and simplifies product purification. rsc.org The high surface-area-to-volume ratio in microreactors ensures excellent heat and mass transfer, preventing thermal runaways and increasing reaction efficiency.
Below is a comparative table of potential continuous flow methods applicable to the synthesis of this compound.
| Parameter | Flow Reduction with Hydride Reagents | Flow Catalytic Hydrogenation |
| Precursor | 3-tert-butylbenzaldehyde | 3-tert-butylbenzoic acid / ester |
| Reagent/Catalyst | Diisobutylaluminum hydride (DIBAL-H) | Heterogeneous catalysts (e.g., Pt/TiO2, Ru/C) researchgate.netnih.gov |
| Typical Temperature | -78°C to 25°C mit.edu | 40°C to 190°C qub.ac.uknih.gov |
| Typical Pressure | Atmospheric | 10 to 50 bar H₂ nih.gov |
| Key Advantages | Very fast reaction times, high selectivity. mit.edu | High atom economy, catalyst recyclability, enhanced safety. |
| Key Challenges | Stoichiometric waste generation, cost of hydride reagents. | Catalyst deactivation, potential for side reactions (e.g., ring hydrogenation). researchgate.net |
Process Optimization and Scale-Up Research for Production
Scaling the synthesis of this compound from the laboratory to industrial production requires rigorous process optimization to ensure efficiency, cost-effectiveness, and safety.
Reaction Condition Screening and Optimization Protocols
Modern optimization protocols rely on statistical methods like Design of Experiments (DoE) to efficiently screen a wide range of reaction parameters. For the synthesis of this compound via catalytic hydrogenation, a DoE approach would systematically vary factors such as temperature, hydrogen pressure, substrate concentration, and flow rate to identify the optimal conditions for maximizing yield and selectivity.
For example, a Response Surface Methodology (RSM) could be employed to model the relationship between these factors and the desired outputs. This allows researchers to understand complex interactions between variables and find a robust operating window for the process. An optimization study might aim to maximize the production rate while keeping the formation of impurities, such as byproducts from over-reduction or hydrogenolysis, below a specified threshold. upb.ro
The table below illustrates a hypothetical screening protocol for the optimization of the hydrogenation of 3-tert-butylbenzoic acid.
| Factor | Level 1 (-) | Level 2 (0) | Level 3 (+) |
| Temperature (°C) | 100 | 145 | 190 |
| H₂ Pressure (bar) | 10 | 20 | 30 |
| Substrate Conc. (M) | 0.1 | 0.3 | 0.5 |
| Flow Rate (mL/min) | 0.5 | 1.0 | 1.5 |
Economic and Environmental Impact Assessment of Production Routes
A comprehensive assessment of any chemical process must consider both its economic viability and environmental footprint. The choice of synthetic route for this compound has significant implications for both.
Economic Impact: The primary economic drivers include the cost of raw materials, energy consumption, catalyst cost and lifespan, and capital expenditure for equipment. tees.ac.uk
Route 1 (From 3-tert-butylbenzoic acid): While benzoic acid derivatives may be more expensive precursors, the use of catalytic hydrogenation can lead to lower operating costs due to reduced waste and simpler purification. Catalyst longevity is a critical economic factor. mdpi.com
Route 2 (From 3-tert-butylbenzaldehyde): Aldehydes are often cheaper starting materials. However, syntheses using stoichiometric metal hydrides are more expensive on a larger scale due to the high cost of the reagents and the significant cost associated with managing the waste streams produced.
Environmental Impact: Green chemistry principles are increasingly used to evaluate the environmental performance of chemical processes. Key metrics include Atom Economy, E-Factor (Environmental Factor), and energy efficiency. mdpi.comnih.gov
Route 1 (Catalytic Hydrogenation): This route is generally preferred from an environmental standpoint. Catalytic processes have a high atom economy and produce minimal waste, with water often being the only stoichiometric byproduct. The use of greener solvents and the ability to recycle the catalyst further reduce the environmental impact. mdpi.com
Route 2 (Hydride Reduction): This route generates significant amounts of inorganic waste (e.g., aluminum salts), resulting in a high E-Factor. The process often requires cryogenic temperatures and subsequent quenching steps, which are energy-intensive.
A comparative assessment highlights these differences.
| Assessment Metric | Route 1: Catalytic Hydrogenation | Route 2: Hydride Reduction |
| Atom Economy | High | Low |
| E-Factor | Low (<1-5) | High (>10-50) |
| Energy Consumption | Moderate (heating/pressure) | High (cooling/quenching) |
| Reagent Cost | Low (H₂) + Catalyst (recyclable) | High (stoichiometric hydride) |
| Waste Stream | Minimal (water) | High (metal salts) |
| Overall Sustainability | More Sustainable | Less Sustainable |
By focusing on continuous flow applications and robust optimization strategies, the production of this compound can be made more efficient, economical, and environmentally benign, aligning with the modern principles of sustainable chemical manufacturing.
Mechanistic Organic Chemistry of 3 Tert Butylphenyl Methanol
Reactivity Profiling of the Primary Alcohol Functionality
The primary alcohol group in (3-tert-butylphenyl)methanol is the focal point for a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution of its derivatives.
Selective Oxidation Pathways and Reagent Selection
The oxidation of the primary alcohol in this compound to 3-tert-butylbenzaldehyde (B1365090) is a key transformation. Achieving high selectivity for the aldehyde without over-oxidation to the corresponding carboxylic acid is a common challenge in organic synthesis. The choice of oxidizing agent and reaction conditions is paramount in controlling the reaction outcome.
A variety of reagents can be employed for this selective oxidation. Mild oxidizing agents are generally preferred to avoid the formation of 3-tert-butylbenzoic acid. Photochemical methods utilizing a photocatalyst like Eosin Y and molecular oxygen offer a green and efficient alternative to traditional metal-based oxidants. organic-chemistry.org These reactions often proceed via a hydrogen atom transfer mechanism. organic-chemistry.org Other modern methods include the use of heterogeneous catalysts such as palladium supported on aluminum oxy-hydroxide nanoparticles under solvent-free conditions, which can provide high yields of the aldehyde. nih.gov
| Oxidizing System | Product | Typical Yield (%) | Notes |
| Pyridinium chlorochromate (PCC) | 3-tert-butylbenzaldehyde | ~85 | Stoichiometric, requires careful handling. |
| Eosin Y, O₂, Blue LED | 3-tert-butylbenzaldehyde | 68-93 | Green, photocatalytic method. organic-chemistry.org |
| Pd/AlO(OH) nanoparticles, O₂ | 3-tert-butylbenzaldehyde | up to 99 | Heterogeneous, solvent-free conditions. nih.gov |
| NaNO₃ / P₂O₅ (ball milling) | 3-tert-butylbenzaldehyde | Varies | Mechanochemical approach. researchgate.net |
| Copper(I) iodide/TEMPO/DMAP, O₂ | 3-tert-butylbenzaldehyde | Excellent | Mild, aerobic oxidation. nih.gov |
The presence of the electron-donating tert-butyl group can influence the reaction rate, potentially enhancing it compared to unsubstituted benzyl (B1604629) alcohol due to stabilization of any electron-deficient intermediates. organic-chemistry.org
Esterification and Etherification Kinetics and Thermodynamics
The primary alcohol of this compound readily undergoes esterification and etherification reactions. The kinetics and thermodynamics of these processes are influenced by factors such as the nature of the acid or electrophile, the catalyst, and the reaction conditions.
Esterification: The Fischer esterification, reacting this compound with a carboxylic acid (e.g., acetic acid) under acidic catalysis, is a classic equilibrium-controlled process. organic-chemistry.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of the alcohol, the carboxylic acid, and the acid catalyst. researchgate.net To drive the equilibrium towards the ester product, (3-tert-butylphenyl)methyl acetate, either the alcohol or the carboxylic acid can be used in excess, or a dehydrating agent can be employed to remove the water formed during the reaction. organic-chemistry.org The apparent activation energy for the esterification of benzyl alcohol with acetic acid has been reported to be around 73.3 kJ mol⁻¹. researchgate.net
Etherification: The Williamson ether synthesis provides a common route to ethers of this compound. wikipedia.orgbyjus.commasterorganicchemistry.comorganicchemistrytutor.com This involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. For the synthesis of, for example, benzyl tert-butyl ether, reacting the sodium salt of this compound with methyl iodide would be an effective strategy. The reaction follows second-order kinetics and is sensitive to steric hindrance at the electrophilic carbon. wikipedia.org Since the electrophile in this case is a methyl group, the reaction is expected to proceed efficiently.
| Reaction | Reactants | Catalyst/Conditions | Key Thermodynamic/Kinetic Factors |
| Fischer Esterification | This compound, Acetic Acid | H₂SO₄ (catalytic) | Equilibrium-controlled; removal of water or excess of one reactant favors product formation. |
| Williamson Ether Synthesis | This compound, NaH, CH₃I | Anhydrous solvent | Irreversible Sₙ2 reaction; rate is dependent on concentrations of both alkoxide and alkyl halide. |
Nucleophilic Substitution Reactions of Derived Intermediates
The hydroxyl group of this compound is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, typically by protonation in the presence of a strong acid or by conversion to a sulfonate ester (e.g., tosylate) or a halide. The resulting (3-tert-butyl)benzyl derivatives are excellent substrates for nucleophilic substitution reactions.
Primary benzylic halides, such as (3-tert-butyl)benzyl bromide, readily undergo both Sₙ1 and Sₙ2 reactions. youtube.combyjus.comquora.comglasp.coucalgary.ca The choice of mechanism is influenced by the reaction conditions, including the nature of the nucleophile and the polarity of the solvent.
Sₙ2 Mechanism: With strong, non-bulky nucleophiles in aprotic solvents, the Sₙ2 pathway is favored. This is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. byjus.com
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the Sₙ1 mechanism can compete. This two-step process involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is then attacked by the nucleophile. byjus.comucalgary.ca The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the concentration of the substrate. spcmc.ac.in
The tert-butyl group, being sterically bulky, does not significantly hinder the approach of the nucleophile to the benzylic carbon in an Sₙ2 reaction. The electronic effect of the tert-butyl group, being weakly electron-donating, can slightly stabilize the benzylic carbocation in an Sₙ1 pathway.
Aromatic Ring Functionalization and tert-Butyl Group Modifications
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, and after derivatization, can participate in various cross-coupling reactions. The tert-butyl group itself can also be a site for chemical modification under specific conditions.
Electrophilic Aromatic Substitution Regioselectivity and Directivity
Electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the two substituents: the tert-butyl group and the hydroxymethyl group.
tert-Butyl Group: The tert-butyl group is an alkyl group and therefore an activating, ortho-, para-director due to its electron-donating inductive effect. ucla.edustackexchange.commasterorganicchemistry.com However, its significant steric bulk strongly disfavors substitution at the ortho positions (positions 2 and 4). pressbooks.pub Consequently, it strongly directs incoming electrophiles to the para position (position 6).
Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered a weakly deactivating, ortho-, para-director. However, under the strongly acidic conditions often employed in EAS reactions, the hydroxyl group can be protonated to form -CH₂OH₂⁺, which is a strongly deactivating, meta-director.
The interplay of these two groups determines the regiochemical outcome of EAS reactions. Given the strong steric hindrance from the tert-butyl group at the ortho positions and its powerful para-directing nature, electrophilic attack is most likely to occur at the position para to the tert-butyl group (position 6) and ortho to the hydroxymethyl group. The activating nature of the tert-butyl group will likely dominate over the deactivating nature of the (protonated) hydroxymethyl group, making the ring more reactive than benzene (B151609) itself, albeit less so than toluene.
| Electrophilic Aromatic Substitution Reaction | Probable Major Product | Rationale |
| Nitration (HNO₃, H₂SO₄) | 1-(hydroxymethyl)-2-nitro-5-(tert-butyl)benzene | The tert-butyl group directs para, and the protonated hydroxymethyl group directs meta to its position, leading to substitution at position 6. |
| Friedel-Crafts Alkylation (e.g., t-BuCl, AlCl₃) | 1-(hydroxymethyl)-2,4-di-tert-butylbenzene | The activating tert-butyl group directs the second tert-butyl group to the other activated ortho/para positions, with the para position being sterically favored. |
| Bromination (Br₂, FeBr₃) | 1-(hydroxymethyl)-2-bromo-5-(tert-butyl)benzene | Similar directing effects as in nitration. |
Palladium-Catalyzed Cross-Coupling Reactions (post-derivatization)
The this compound molecule itself is not directly amenable to palladium-catalyzed cross-coupling reactions. However, after conversion of the hydroxyl group to a halide or triflate, the resulting (3-tert-butyl)benzyl derivative becomes an excellent partner in various cross-coupling reactions, such as Suzuki and Heck couplings. masterorganicchemistry.comnih.govwikipedia.orgharvard.edursc.org
Suzuki Coupling: (3-tert-butyl)benzyl bromide can be coupled with aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form diaryl- or arylvinylmethanes. nih.govharvard.edu The reaction proceeds via an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.
Heck Coupling: The reaction of (3-tert-butyl)benzyl halide with an alkene in the presence of a palladium catalyst and a base can lead to the formation of a substituted alkene. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds.
The use of bulky phosphine (B1218219) ligands, such as P(t-Bu)₃, can enhance the efficiency of these cross-coupling reactions. nih.gov
| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | (3-tert-butyl)benzyl bromide | Arylboronic acid | Pd(PPh₃)₄, Base | Diaryl-methane derivative |
| Heck Reaction | (3-tert-butyl)benzyl chloride | Alkene | Pd(OAc)₂, Ligand, Base | Substituted alkene |
Steric and Electronic Effects of the tert-Butyl Substituent on Reaction Outcomes
The tert-butyl group, positioned at the meta position of the phenyl ring in this compound, exerts a significant influence on the reactivity and reaction pathways of the benzylic alcohol. These effects can be broadly categorized as steric and electronic, and their interplay governs the outcomes of various organic transformations.
Steric Effects:
The most prominent characteristic of the tert-butyl group is its substantial steric bulk. However, in the meta position, this steric hindrance does not directly impede interactions at the benzylic carbon, which is the primary site of reaction for this compound. Unlike an ortho-substituent, which would create significant steric crowding around the benzylic hydroxyl group, the meta-tert-butyl group is sufficiently removed to not sterically hinder the approach of reagents to the reaction center.
This lack of direct steric inhibition means that reactions such as nucleophilic substitution (SN1 and SN2), oxidation, and esterification are generally not sterically slowed by the meta-tert-butyl group. For instance, in an SN1 reaction, the formation of the planar carbocation intermediate is not sterically disfavored. Similarly, in an SN2 reaction, the trajectory of the incoming nucleophile is not obstructed.
Electronic Effects:
The electronic influence of the tert-butyl group is more nuanced. It is generally considered to be a weak electron-donating group through induction. This inductive effect arises from the higher electronegativity of the sp2-hybridized carbon of the benzene ring compared to the sp3-hybridized carbons of the tert-butyl group, leading to a net push of electron density towards the ring.
This electron-donating nature has several consequences for the reactivity of this compound:
Stabilization of Cationic Intermediates: In reactions that proceed through a carbocation intermediate, such as SN1 solvolysis or acid-catalyzed dehydration, the electron-donating tert-butyl group helps to stabilize the positive charge on the benzylic carbon. This stabilization lowers the activation energy for the formation of the carbocation, thereby increasing the reaction rate compared to an unsubstituted benzyl alcohol. The effect, however, is less pronounced than for para-substituents, which can donate electron density through resonance.
Influence on Acidity and Basicity: The electron-donating nature of the tert-butyl group slightly increases the electron density on the oxygen atom of the hydroxyl group. This makes the oxygen slightly more basic and the proton slightly less acidic compared to unsubstituted benzyl alcohol.
The electronic effect of a substituent on the reactivity of a benzene derivative can be quantified using the Hammett equation, which relates the rate or equilibrium constant of a reaction to the substituent constant (σ) and the reaction constant (ρ). The σ value for a meta-tert-butyl group is approximately -0.10, indicating its weak electron-donating character.
Interactive Data Table: Hammett Substituent Constants (σ) for Common Groups
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -C(CH₃)₃ | -0.10 | -0.20 |
| -OCH₃ | 0.12 | -0.27 |
This table illustrates the electron-donating nature of the tert-butyl group, particularly in comparison to other alkyl groups and electron-withdrawing groups.
Reaction Mechanism Elucidation Through Spectroscopic and Kinetic Studies
The elucidation of reaction mechanisms for this compound involves a combination of spectroscopic techniques to identify intermediates and kinetic studies to understand the reaction rates and the factors that influence them.
Spectroscopic Studies:
Spectroscopic methods are invaluable for detecting and characterizing transient species, such as carbocation intermediates, which may be formed during reactions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR spectroscopy can be employed to directly observe carbocation intermediates. For example, in a strongly acidic medium (a "superacid"), this compound can be protonated and subsequently lose water to form the 3-tert-butylbenzyl cation. ¹H and ¹³C NMR spectra would show characteristic downfield shifts for the protons and carbons at and near the cationic center, providing direct evidence for its formation and structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Carbocations often have strong and characteristic UV-Vis absorption bands. The appearance and disappearance of these bands can be monitored over time to follow the formation and consumption of the intermediate.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the progress of a reaction by observing the disappearance of the broad O-H stretch of the starting alcohol and the appearance of characteristic bands of the product (e.g., a C=O stretch in an oxidation reaction).
Kinetic Studies:
Kinetic studies provide quantitative information about reaction rates and how they are affected by changes in reactant concentrations, temperature, and solvent. This information is crucial for deducing the reaction mechanism.
For reactions involving this compound, a common approach is to monitor the disappearance of the starting material or the appearance of a product over time using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy.
Rate Law Determination: By systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate, the rate law for the reaction can be determined. For example, in a solvolysis reaction, if the rate is found to be dependent only on the concentration of this compound, it would suggest an SN1 mechanism where the rate-determining step is the unimolecular formation of the carbocation.
Linear Free-Energy Relationships (LFERs): A powerful tool for studying reaction mechanisms is the use of Hammett plots. By measuring the rate constants for a series of meta- and para-substituted phenylmethanols (including the 3-tert-butyl derivative) and plotting the logarithm of the rate constant against the appropriate Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), provides insight into the nature of the transition state. A negative ρ value indicates the development of positive charge in the transition state (as in an SN1 reaction), while a positive ρ value suggests the buildup of negative charge.
Interactive Data Table: Hypothetical Kinetic Data for the Solvolysis of Substituted Benzyl Chlorides in 80% Ethanol at 25°C
| Substituent | Rate Constant (k, s⁻¹) | log(k/k₀) | σ⁺ |
| p-OCH₃ | 3.0 x 10⁻³ | 1.48 | -0.78 |
| p-CH₃ | 1.2 x 10⁻⁴ | 0.08 | -0.31 |
| m-C(CH₃)₃ | 3.5 x 10⁻⁵ | -0.46 | -0.07 |
| H | 1.0 x 10⁻⁵ | 0.00 | 0.00 |
| p-Cl | 3.2 x 10⁻⁶ | -0.50 | 0.11 |
| m-NO₂ | 5.1 x 10⁻⁸ | -3.29 | 0.67 |
This hypothetical data, based on analogous systems, illustrates how kinetic data can be used to construct a Hammett plot. A plot of log(k/k₀) versus σ⁺ for such a reaction would be expected to yield a straight line with a large negative slope, indicative of an SN1 mechanism with significant carbocation character in the transition state. cdnsciencepub.com The negative log(k/k₀) value for the meta-tert-butyl group indicates a rate-enhancing effect compared to the unsubstituted compound, consistent with its electron-donating nature. cdnsciencepub.com
By combining these spectroscopic and kinetic approaches, a detailed picture of the reaction mechanism for various transformations of this compound can be constructed, highlighting the subtle but important roles of the steric and electronic effects of the meta-tert-butyl substituent.
Application As a Versatile Chemical Building Block
Role in the Construction of Diverse Heterocyclic Systems
The (3-tert-butylphenyl) moiety is a sought-after substituent in the development of pharmacologically active heterocyclic compounds. (3-Tert-butylphenyl)methanol serves as a key precursor for introducing this group into various heterocyclic scaffolds. Through straightforward oxidation to the corresponding aldehyde or conversion to other reactive intermediates like boronic acids, it facilitates entry into complex synthetic pathways.
Research has demonstrated its use in the synthesis of potent antibacterial agents based on the isoquinoline (B145761) framework. For instance, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been developed where the 3-position is occupied by a 3-(tert-butyl)phenyl group. nih.gov In these syntheses, a boronic acid derived from the parent compound is coupled with a triflate-activated isoquinoline core via Suzuki coupling, highlighting the role of the (3-tert-butylphenyl) unit in modulating the biological properties of the final molecule. nih.gov
Furthermore, the compound is integral to building even more complex polycyclic systems. One such example is the synthesis of (5-(3-(tert-Butyl)phenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol, a molecule featuring a bicyclic amine structure. bldpharm.com The incorporation of the 3-tert-butylphenyl group is critical for defining the molecule's three-dimensional shape and potential interactions with biological targets.
| Heterocyclic System | Synthetic Role of this compound | Key Intermediate | Reference |
|---|---|---|---|
| Substituted Isoquinolines | Source of the 3-(tert-butyl)phenyl substituent for antibacterial agents. | 3-(tert-Butyl)phenylboronic acid | nih.gov |
| Azabicycloheptanes | Incorporated as a key structural component in complex bicyclic amines. | (3-tert-butylphenyl) derivatives | bldpharm.com |
Precursor for Advanced Polymer and Material Science Monomers
In material science, the properties of polymers are dictated by the structure of their constituent monomers. The introduction of bulky side groups can significantly alter polymer characteristics, such as solubility, thermal stability, and mechanical properties. While direct applications of this compound in large-scale polymer production are not widely documented, its structural attributes make it a highly promising precursor for specialized monomers.
The tert-butyl group provides significant steric hindrance and increases the amorphous character of polymers, which can enhance their solubility in organic solvents and modify their film-forming properties. smolecule.com The benzylic alcohol group can be readily converted into other functional groups, such as acrylates, methacrylates, or styrenic derivatives, which are amenable to polymerization. ambeed.com For example, derivatives like (3-(tert-Butyl)phenyl)methanamine suggest the potential for this scaffold in creating functional polymers for applications in organic electronics or drug delivery systems. smolecule.com The unique meta-substitution pattern offers a different geometric profile compared to its para-isomer, potentially leading to materials with distinct packing arrangements and bulk properties.
| Potential Monomer Type | Derived Functional Group | Anticipated Polymer Property | Reference |
|---|---|---|---|
| Styrenic Monomers | Vinyl group | Enhanced solubility, modified thermal properties | ambeed.com |
| Acrylate/Methacrylate Monomers | (Meth)acrylate ester | Increased hydrophobicity, altered refractive index | bldpharm.com |
| Functional Polyamides/Polyimides | Amine or Carboxylic Acid | Improved processability, specific binding capabilities | smolecule.com |
Utilization in Ligand Synthesis for Catalysis
The design of ligands is central to the advancement of homogeneous catalysis. Steric hindrance is a key parameter used to tune the activity and selectivity of metal catalysts. Large, bulky ligands can stabilize reactive metal centers, promote reductive elimination, and create a specific chiral environment to influence stereochemical outcomes.
The 3-tert-butylphenyl group is an ideal architectural element for creating sterically demanding ligands. While extensive research has focused on the para-isomer in the development of exceptionally bulky N-heterocyclic carbene (NHC) ligands like IPr**, the underlying principle applies directly to the meta-isomer. researchgate.netscispace.com The this compound can be converted into phosphines, N-heterocyclic carbenes, and other coordinating moieties. The meta-positioning of the tert-butyl group provides a distinct steric footprint compared to the para-isomer, offering an alternative way to shape the catalytic pocket around a metal center. This can influence substrate approach and transition state geometries, potentially leading to novel reactivity or improved selectivity in catalytic transformations such as cross-coupling reactions. google.com
| Ligand Class | Role of the 3-tert-butylphenyl Group | Potential Catalytic Application | Reference |
|---|---|---|---|
| Bulky Phosphines | Provides steric bulk to stabilize low-coordinate metal centers. | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | google.com |
| N-Heterocyclic Carbenes (NHCs) | Shields the metal center, enhancing catalyst stability and turnover. | Olefin metathesis, C-H activation | researchgate.netscispace.com |
| Ferrocenyl-based Ligands | Modifies the electronic and steric properties of the ligand backbone. | Asymmetric catalysis, bond formation reactions | google.com |
Intermediacy in the Synthesis of Complex Natural Product Analogs
The synthesis of analogs of natural products is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The (3-tert-butylphenyl) group has been identified as a valuable substituent in this context, often replacing less optimal groups to enhance biological activity.
In the development of novel antiviral agents, structure-activity relationship (SAR) studies on quinazolinone-based compounds identified the 3-tert-butylphenyl group as a highly favorable substituent for inhibiting Zika and Dengue virus replication. nih.gov Analogs incorporating this moiety, derived from precursors like this compound, showed significantly improved activity over other derivatives. nih.gov
Similarly, in the search for new antibacterial agents targeting the FtsZ protein, a series of 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives were synthesized. The introduction of a 3-(tert-butyl)phenyl group at a key position on the isoquinoline scaffold was a critical design element in optimizing the antibacterial profile of these complex molecules. nih.gov In both cases, this compound serves as an accessible and efficient source for this crucial structural fragment, enabling the exploration of chemical space around a core bioactive scaffold.
| Analog Class | Target/Application | Role of the 3-tert-butylphenyl Moiety | Reference |
|---|---|---|---|
| Quinazolinone Derivatives | Antiviral (Zika, Dengue) | Enhances inhibitory activity against viral replication. | nih.gov |
| Substituted Isoquinolines | Antibacterial (FtsZ protein inhibitor) | Key substituent for optimizing biological activity and structure-activity relationships. | nih.gov |
Systematic Synthesis and Characterization of 3 Tert Butylphenyl Methanol Derivatives
Design Principles for Novel Derivatives and Analogs
The design of new derivatives of (3-tert-butylphenyl)methanol is primarily guided by the goal of modulating its physicochemical and biological properties. Key strategies involve the modification of its core structural components: the hydroxyl group, the phenyl ring, and the tert-butyl group. These modifications aim to influence factors such as solubility, reactivity, and interactions with biological targets.
A central concept in the design of novel analogs is the principle of isosteric and bioisosteric replacement. This involves substituting specific functional groups with others that have similar steric or electronic properties to enhance desired characteristics while minimizing undesirable ones. For instance, in the development of related compounds, replacing a methoxy (B1213986) group with a methylthio group has been explored to alter binding affinities at various transporters. mdpi.com
Another design principle involves the introduction of functional groups that can participate in specific interactions, such as hydrogen bonding or metal coordination. This can be seen in the synthesis of tetrapyridophenazine ligands, where tert-butyl-phenyl substitutions are used to modulate the electronic properties and dimerization behavior of ruthenium complexes. rsc.org The bulky tert-butyl group can also be strategically employed to enhance the solubility of complex molecules and prevent aggregation-caused quenching of fluorescence in materials science applications. rsc.org
The development of prodrugs is another important design consideration, particularly in medicinal chemistry. By converting the hydroxyl group into an ester or an ether, the lipophilicity and metabolic stability of the parent compound can be altered, potentially improving its absorption and distribution. nih.gov
Functionalization of the Hydroxyl Group for Enhanced Reactivity or Specific Applications
The hydroxyl group of this compound is a primary site for functionalization due to its reactivity. As a benzylic alcohol, it can undergo a variety of chemical transformations to yield esters, ethers, and other derivatives with enhanced reactivity or specific applications.
Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions yields the corresponding esters. These reactions are fundamental in organic synthesis. nih.gov For example, the synthesis of 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) derivatives highlights the formation of ester linkages to explore structure-activity relationships (SAR) for farnesoid X receptor (FXR) antagonists. nih.gov While not directly involving this compound, this study provides a blueprint for its potential ester derivatives.
Etherification: The hydroxyl group can also be converted into an ether linkage. A patented synthetic method for 3-tert-butylphenylethylether demonstrates the etherification of a related phenol (B47542), which can be conceptually extended to the alcohol. google.com The Williamson ether synthesis, involving the deprotonation of the alcohol followed by reaction with an alkyl halide, is a classic method for preparing ethers. google.com The synthesis of tert-butyl ethers from alcohols using reagents like methyl tert-butyl ether in the presence of an acid catalyst has also been reported, offering a potential route for derivatization. taylorandfrancis.com
The following table summarizes potential etherification and esterification reactions of this compound based on general reactions of benzylic alcohols.
| Reaction Type | Reagents and Conditions | Product Class | Potential Application |
| Esterification | Carboxylic acid, Acid catalyst (e.g., H₂SO₄), Heat | Ester | Prodrugs, Fragrances |
| Esterification | Acid chloride, Base (e.g., Pyridine) | Ester | Chemical Intermediates |
| Etherification | Sodium hydride, Alkyl halide (e.g., Ethyl iodide) | Ether | Solvents, Intermediates |
| Etherification | Methyl tert-butyl ether, Acid catalyst | tert-Butyl ether | Protecting Group Chemistry |
Strategic Modification of the Phenyl Ring and tert-Butyl Group
Modifications to the phenyl ring and the tert-butyl group of this compound can significantly impact the properties of the resulting derivatives.
tert-Butyl Group Modification: The tert-butyl group is generally stable and sterically hindering. However, its presence can influence the conformation and binding of the molecule to target sites. While direct modification of the tert-butyl group is challenging, its replacement with other bulky alkyl groups or its complete removal are possibilities during the synthesis of analogs. A patented process describes the removal of tert-butyl groups from tert-butyl phenol compounds using a solid acid catalyst, which could be conceptually applied in the synthesis of analogs lacking this bulky group. google.com In materials science, the incorporation of tert-butyl groups has been shown to increase molecular solubility and reduce aggregation, a principle that can be applied to the design of derivatives with improved physical properties. rsc.org
The following table outlines potential modifications to the phenyl ring and tert-butyl group.
| Modification Target | Reaction Type | Potential Reagents | Expected Outcome |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of nitro group(s) |
| Phenyl Ring | Bromination | Br₂, FeBr₃ | Introduction of bromo group(s) |
| Phenyl Ring | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Introduction of an acetyl group |
| tert-Butyl Group | Dealkylation | Solid acid catalyst, Heat | Removal of the tert-butyl group |
Structure-Reactivity and Structure-Property Correlation Studies in Derivatives
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for understanding how chemical structure influences the biological activity and physical properties of this compound derivatives.
In a study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide (B126) derivatives as FXR antagonists, it was found that the 3-(tert-butyl)-4-hydroxyphenyl unit was essential for antagonistic activity. nih.gov Replacing the benzoate with a benzamide led to improved stability with a slight decrease in potency. nih.gov Such studies provide valuable insights into the pharmacophore of a compound series.
Similarly, in the development of novel phenylthiazole antimicrobials, the presence and nature of substituents on a tert-butylphenyl moiety were found to significantly impact their activity against multidrug-resistant pathogens. nih.gov For example, the addition of alkyl or hydroxyl groups to an ethylenediamine (B42938) side chain enhanced activity against C. difficile. nih.gov
The bulky nature of the tert-butyl group can also impart desirable physical properties. In the context of thermally activated delayed fluorescence (TADF) materials, the incorporation of tert-butyl groups has been shown to increase resistance to decomposition and provide structural rigidity, leading to better thermal performance. acs.org
These examples, while not directly on derivatives of this compound, illustrate the principles of how systematic structural modifications can be correlated with changes in reactivity, biological activity, and physical properties. Such studies are essential for the rational design of new derivatives with optimized characteristics.
Computational Chemistry and Theoretical Investigations of 3 Tert Butylphenyl Methanol
Electronic Structure and Molecular Orbital Theory Analysis
A thorough analysis of the electronic structure of (3-tert-butylphenyl)methanol would involve the calculation and interpretation of its molecular orbitals. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity, electronic transitions, and kinetic stability. The HOMO-LUMO energy gap is a significant indicator of a molecule's excitability and its ability to participate in chemical reactions.
Table 1: Hypothetical Molecular Orbital Data for this compound
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | --- | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | --- | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
Note: The data in this table is hypothetical and serves as an example of what would be presented had computational studies been performed.
Conformational Landscape and Energy Minimization Studies
The presence of the flexible hydroxymethyl group and the bulky tert-butyl group suggests that this compound can exist in multiple conformations. Conformational analysis through computational methods would identify the most stable geometric arrangements (energy minima) and the rotational energy barriers between them. This information is vital for understanding the molecule's physical properties and its interactions with other molecules.
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C-O) | Key Interactions |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | --- | Intramolecular hydrogen bonding, steric hindrance minimization. |
| 2 | --- | --- | --- |
Note: The data in this table is for illustrative purposes only, as no specific conformational studies have been found.
Reaction Mechanism Predictions and Transition State Theory Calculations
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, theoretical investigations could predict the mechanisms of reactions such as oxidation of the alcohol, esterification, or etherification. Transition state theory calculations would be employed to determine the activation energies and reaction rates, providing a deeper understanding of the molecule's chemical behavior under various conditions.
Spectroscopic Feature Simulation for Research Interpretations
The simulation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, is an invaluable aid in the interpretation of experimental results. By calculating these spectra from first principles, researchers can assign experimental peaks to specific structural features and vibrational modes of the molecule. This is particularly useful for complex molecules where experimental spectra can be challenging to interpret.
Advanced Analytical Methodologies for Research Purity, Identity, and Quantification
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods provide fundamental information regarding the molecular structure, weight, and functional groups present in (3-tert-butylphenyl)methanol.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group protons typically appear as a sharp singlet, being chemically equivalent and lacking adjacent protons for coupling. The protons of the aromatic ring appear as a complex multiplet pattern in the aromatic region of the spectrum. The benzylic methylene (B1212753) protons (-CH₂OH) would present as a singlet, or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include those for the methyl carbons and the quaternary carbon of the tert-butyl group, the four distinct aromatic carbons of the substituted ring, and the benzylic carbon of the -CH₂OH group. The specific chemical shifts are indicative of the electronic environment of each carbon atom.
Interactive Data Table: Predicted NMR Data for this compound
¹H NMR (in CDCl₃)| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
| -OH | Variable (e.g., 1.5-2.5) | Broad Singlet | 1H |
| -CH₂OH | ~4.7 | Singlet/Doublet | 2H |
¹³C NMR (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~31.3 |
| -C (CH₃)₃ | ~34.6 |
| -C H₂OH | ~65.2 |
| Aromatic C (C-CH₂) | ~141.0 |
| Aromatic C (C-C(CH₃)₃) | ~151.2 |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in confirming its structure. The compound has a molecular weight of 164.24 g/mol . In techniques like Electron Ionization (EI), the molecule is ionized to produce a molecular ion (M⁺), which then undergoes characteristic fragmentation.
The mass spectrum of its isomer, (4-tert-butylphenyl)methanol, shows a prominent molecular ion peak at m/z 164. nih.gov The fragmentation pattern is dominated by the loss of a methyl group to form a stable benzylic cation at m/z 149, which is often the base peak. nih.gov Another significant fragmentation pathway involves the cleavage of the entire tert-butyl group (loss of 57 Da) or the loss of the hydroxymethyl group (-CH₂OH, loss of 31 Da). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. rsc.org
Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 164 | Molecular Ion [M]⁺ | [C₁₁H₁₆O]⁺ |
| 149 | [M - CH₃]⁺ | [C₁₀H₁₃O]⁺ |
| 107 | [M - C(CH₃)₃]⁺ | [C₇H₇O]⁺ |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within the this compound molecule.
Infrared (IR) Spectroscopy: The FTIR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the hydroxyl (-OH) group, which appears as a broad band in the 3200-3600 cm⁻¹ region due to hydrogen bonding. The aliphatic C-H stretching vibrations of the tert-butyl and methylene groups are observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretching appears just above 3000 cm⁻¹. The C-O stretching of the primary alcohol is typically found in the 1000-1050 cm⁻¹ range. Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the -OH stretch is typically weak in Raman, the aromatic ring vibrations and the C-H stretching modes produce strong signals. Raman is particularly useful for observing the symmetric vibrations of the molecule and the skeletal vibrations of the benzene (B151609) ring. Data for the similar compound (4-tert-butylphenyl)methanol shows characteristic Raman shifts that can be used for identification. nih.gov
Interactive Data Table: Principal Vibrational Bands for this compound
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H Stretch (broad) | 3200-3600 | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| Aromatic C=C Bending | 1450-1600 | Strong |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are paramount for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of GC with the detection and identification power of MS.
Interactive Data Table: Typical GC-MS Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS) | Separation of semi-volatile compounds |
| Carrier Gas | Helium, constant flow (~1 mL/min) | Mobile phase for analyte transport |
| Injection Mode | Splitless or Split (e.g., 50:1) | Introduction of sample |
| Inlet Temperature | 250-280 °C | Ensure complete vaporization of the sample |
| Oven Program | e.g., 60°C (2 min), ramp 10°C/min to 280°C (5 min) | Separate components based on volatility |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standardized fragmentation for library matching |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of this compound, especially for analyzing non-volatile impurities or thermally unstable compounds that are not suitable for GC.
A reversed-phase HPLC (RP-HPLC) method is typically employed for benzylic alcohols. helixchrom.comingentaconnect.com This involves a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring shows strong absorbance (e.g., ~220 nm or ~254 nm). ingentaconnect.com This method allows for the separation of this compound from more polar impurities (which elute earlier) and less polar impurities (which elute later).
Interactive Data Table: Typical HPLC Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particles | Reversed-phase separation |
| Mobile Phase A | Water | Polar component of the mobile phase |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution |
| Gradient | e.g., 50% B to 95% B over 15 min | Elution of components with varying polarity |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution |
| Column Temperature | 30-40 °C | Ensures reproducible retention times |
Chiral Chromatography for Enantiomeric Purity Assessment of Chiral Derivatives
The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. For chiral derivatives originating from this compound, high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary and powerful technique for enantioseparation. researchgate.net The selection of the CSP and the mobile phase composition are crucial factors that dictate the success and efficiency of the separation.
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated significant utility in resolving enantiomers of various chiral compounds, including those with structural similarities to derivatives of this compound. researchgate.net For instance, research on the enantioseparation of chiral 4,4'-bipyridine (B149096) derivatives has highlighted the performance of amylose phenylcarbamate-based columns. researchgate.net The molecular recognition mechanisms on these CSPs are complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance to achieve differential retention of enantiomers.
The composition of the mobile phase plays a pivotal role in modulating the retention and selectivity of the enantiomers. Studies have shown that the addition of small amounts of polar modifiers, such as methanol, to non-polar solvents like n-hexane can significantly influence the enantioseparation. researchgate.netresearchgate.net For example, in the separation of certain ferrocene (B1249389) derivatives, the presence of methanol in the mobile phase enhanced the affinity of one enantiomer for an amylose phenylcarbamate selector. researchgate.net The effect of temperature on the chromatographic resolution is also a key parameter, and thermodynamic studies can be conducted by analyzing van't Hoff plots (ln k vs. 1/T) to understand the enthalpic and entropic contributions to the enantiorecognition process. researchgate.net
In cases where direct separation by chiral HPLC proves challenging, derivatization of the analyte can be employed. For instance, amines can be converted to their N-Boc derivatives to facilitate chromatographic analysis. unibo.it An alternative approach for determining enantiomeric purity, particularly when chromatographic separation is not achieved, is the use of chiral solvating agents (CSAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Reagents like (R)-tert-butyl(phenyl)phosphinothioic acid can be used to induce chemical shift non-equivalence in the ¹H NMR spectra of the enantiomers, allowing for the quantification of their relative amounts. researchgate.net
The development of a robust chiral separation method requires systematic optimization of several parameters, as summarized in the table below.
Table 1: Parameters for Chiral Chromatography Method Development
| Parameter | Description | Examples of Variables |
| Chiral Stationary Phase (CSP) | The chiral selector immobilized on the support material. | Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dichlorophenylcarbamate) |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: n-Hexane/Isopropanol mixtures; Reversed Phase: Acetonitrile/Water mixtures |
| Additives/Modifiers | Small amounts of acids, bases, or other solvents added to the mobile phase to improve peak shape and selectivity. | Trifluoroacetic acid (TFA), Acetic Acid, Methanol |
| Flow Rate | The velocity of the mobile phase through the column. | 0.5 - 1.5 mL/min |
| Temperature | The temperature of the column during separation. | 10°C - 40°C |
| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis, Circular Dichroism (CD), Mass Spectrometry (MS) |
The validation of a developed chiral analytical method is essential and typically involves assessing its accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ), following guidelines such as those from the International Council for Harmonisation (ICH). researchgate.net
Quantitative Analytical Method Development for Research Applications
Developing quantitative analytical methods is fundamental for determining the concentration of this compound or its derivatives in various research contexts. These methods are essential for reaction monitoring, purity assessment, and stability studies. The choice of analytical technique is largely dependent on the analyte's properties, the complexity of the sample matrix, and the required sensitivity. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the most prevalent techniques.
For volatile and thermally stable compounds, GC-MS is a powerful tool. The methodology involves optimizing parameters such as the GC column type (e.g., DB-5ms), temperature programs, and MS settings (e.g., ionization mode, mass range). lcms.cz For less volatile or thermally labile derivatives, HPLC coupled with a suitable detector is preferred. Reversed-phase HPLC using C18 columns with mobile phases consisting of methanol, acetonitrile, and water mixtures is common. lcms.czmdpi.com
Mass spectrometry provides high sensitivity and selectivity, making LC-MS and GC-MS ideal for quantitative analysis. In method development, aspects such as the choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and the acquisition mode (e.g., Selected Ion Monitoring - SIM, or Multiple Reaction Monitoring - MRM for tandem MS) are optimized to achieve the best performance. frontiersin.org For complex matrices, sample preparation is a critical step to remove interferences. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. mdpi.comdiva-portal.org
The validation of a quantitative method ensures its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Linearity is assessed by creating a calibration curve from standards of known concentrations. Accuracy is determined by spike-recovery experiments, while precision is evaluated through the analysis of replicate samples. frontiersin.orgnih.gov
A study on the quantitative surface analysis of a structurally related antioxidant, octyl (4-hydroxy-3,5-di-tert-butylphenyl)propionate, using desorption electrospray ionization-mass spectrometry (DESI-MS) demonstrated excellent quantitative performance. nih.gov The method utilized an internal standard to construct an eight-point calibration curve, achieving a limit of detection of 11 ng/mm² with relative standard deviations (RSDs) between 3–14%. nih.gov Such data highlights the potential for developing highly sensitive methods for related compounds.
The table below summarizes typical parameters established during the development of a quantitative LC-MS method.
Table 2: Example Parameters for a Quantitative LC-MS Method
| Parameter | Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 2.7 µm | Provides good retention and separation for moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase for good ionization in positive ESI mode. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reversed-phase chromatography. mdpi.com |
| Gradient Elution | 5% to 95% B over 10 min | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar to moderately polar analytes. |
| Polarity | Positive or Negative | Dependent on the analyte's ability to gain or lose a proton. |
| MS Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity by monitoring specific m/z values. |
| Internal Standard | A structurally similar compound not present in the sample. | Compensates for variations in sample preparation and instrument response. nih.gov |
The development of such robust and validated quantitative methods is indispensable for the rigorous scientific investigation of this compound and its derivatives in any research application.
Future Perspectives and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The synthesis of specialty chemicals like (3-tert-butylphenyl)methanol is ripe for optimization using artificial intelligence (AI) and machine learning (ML). These technologies are transforming chemical synthesis by enabling rapid prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of novel synthetic routes.
Predictive Models for Synthesis: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic pathways for a target molecule. For this compound, AI could analyze various starting materials and reagents to identify routes that maximize yield and minimize byproducts. This data-driven approach can significantly reduce the time and resources spent on empirical experimentation. nih.govresearchgate.net
Optimization of Reaction Conditions: AI models can be employed to fine-tune reaction parameters such as temperature, pressure, catalyst loading, and solvent choice. By analyzing the complex interplay of these variables, machine learning can identify the optimal conditions for the synthesis of this compound with high purity and efficiency. nih.gov This not only improves the process but also enhances its safety and sustainability.
Automated Synthesis Platforms: The integration of AI with robotic platforms enables the automated synthesis of molecules. An AI algorithm could design a synthetic route for this compound and then direct a robotic system to execute the synthesis, purify the product, and analyze the results. This automated workflow would accelerate the discovery and production of new derivatives of this compound for various applications.
A summary of potential AI and ML applications in the synthesis of this compound is presented in the table below.
| Application Area | AI/ML Tool | Potential Benefit for this compound Synthesis |
| Route Prediction | Retrosynthesis Algorithms | Identification of novel and more efficient synthetic pathways. |
| Condition Optimization | Bayesian Optimization, Neural Networks | Maximization of yield and purity while minimizing energy consumption. |
| Outcome Prediction | Supervised Learning Models | Accurate forecasting of reaction success, reducing experimental failures. |
| Automated Execution | AI-Integrated Robotic Systems | High-throughput synthesis and screening of derivatives. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern catalytic methods offer green and highly selective alternatives to traditional chemical transformations. The application of photocatalysis and electrocatalysis to this compound opens up possibilities for novel and sustainable chemical processes.
Selective Oxidation: A significant area of research is the selective oxidation of benzyl (B1604629) alcohol derivatives to their corresponding aldehydes, which are valuable intermediates in the fine chemical industry. acs.orgunina.itrsc.org Photocatalytic methods, often employing semiconductor materials like TiO2, can facilitate the oxidation of this compound to (3-tert-butyl)benzaldehyde under mild conditions, using light as the energy source. unina.itunipa.it Similarly, electrocatalysis provides a highly controllable method for driving this transformation, with the potential for high selectivity and efficiency. researchgate.netnih.govornl.gov The bulky tert-butyl group may influence the reaction's regioselectivity and efficiency, a subject worthy of detailed investigation.
C-H Bond Activation: Electrocatalytic methods are also being explored for the challenging task of C-H bond activation. researchgate.net This could enable the direct functionalization of the aromatic ring or the benzylic position of this compound, providing access to a wider range of derivatives without the need for pre-functionalized starting materials.
Hydrogen Production: The electrocatalytic oxidation of alcohols can be coupled with the production of hydrogen gas. rsc.orgnih.gov Investigating the electro-oxidation of this compound could lead to integrated systems that produce valuable chemicals and clean fuel simultaneously.
Discovery of Novel Applications Beyond Current Scope
While currently used in specific chemical syntheses, the unique structure of this compound, featuring a sterically hindering tert-butyl group, suggests potential for novel applications in materials science and pharmacology.
Polymer and Materials Science: The tert-butyl group is known to impart unique properties to polymers, such as increased solubility in organic solvents and thermal stability. mdpi.comtaylorandfrancis.com this compound could serve as a monomer or a modifying agent in the synthesis of specialty polymers, resins, and coatings. For instance, its incorporation into epoxy resins or polycarbonates could be explored to enhance their properties. The related compound, 4-tert-butylphenol, is used as a chain stopper in polymerization, suggesting a similar role for this compound in controlling polymer molecular weight. wikipedia.org
Pharmaceutical and Agrochemical Intermediates: The tert-butylphenyl moiety is present in some biologically active compounds, where the bulky group can enhance efficacy or modify metabolic stability. mdpi.com this compound is a potential precursor for the synthesis of new pharmaceutical and agrochemical candidates. Its derivatives could be screened for a variety of biological activities.
Antioxidants: Phenolic compounds containing tert-butyl groups are widely used as antioxidants. mdpi.com Although this compound is not a phenol (B47542), it could be a synthetic precursor to novel phenolic antioxidants with tailored properties.
| Potential Application Area | Rationale | Example of Potential Use |
| Materials Science | The tert-butyl group can enhance polymer properties. | Monomer for specialty polymers with improved thermal stability. |
| Pharmaceuticals | The tert-butylphenyl scaffold can confer desirable biological properties. | Intermediate for the synthesis of novel drug candidates. |
| Agrochemicals | Modification of molecular structure can lead to new active ingredients. | Precursor for new herbicides or fungicides. |
| Specialty Chemicals | Can be a building block for complex molecules. | Synthesis of novel antioxidants or UV stabilizers. |
Development of Sustainable and Circular Economy Approaches for Production
The chemical industry is increasingly moving towards more sustainable and circular manufacturing processes. tarosdiscovery.com The production of this compound can be reimagined within this framework.
Green Chemistry Principles: The synthesis of this compound can be redesigned to align with the principles of green chemistry. This includes the use of renewable feedstocks, safer solvents, and catalytic methods to improve atom economy and reduce waste. tarosdiscovery.com For example, biotechnological routes for the production of aromatic platform chemicals from biomass are being developed and could potentially be adapted for the synthesis of the precursors to this compound. researchgate.netnih.govrsc.orgchalmers.se
Circular Economy: In a circular economy, waste is minimized, and resources are kept in use for as long as possible. For a specialty chemical like this compound, this could involve developing processes to recycle and reuse solvents and catalysts. Furthermore, if it is used in the production of polymers, designing these materials for easier depolymerization and monomer recovery would contribute to a more circular lifecycle. tarosdiscovery.com
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally benign approach to chemical synthesis. The development of specific enzymes for the synthesis or transformation of this compound could lead to cleaner and more efficient production processes.
Q & A
Q. What are the recommended synthesis routes for (3-Tert-butylphenyl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via Grignard reactions or reduction of corresponding ketones (e.g., 3-Tert-butylphenyl ketone) using NaBH₄ or LiAlH₄. For example, in a Grignard approach, tert-butylbenzene derivatives react with formaldehyde under controlled anhydrous conditions . Yield optimization requires inert atmospheres (argon/nitrogen) and temperature control (0–5°C for exothermic steps). Impurities like unreacted ketone or over-reduced byproducts should be monitored via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols. Avoid exposure to oxidizing agents (e.g., HNO₃) due to potential exothermic reactions . Storage recommendations: airtight containers in cool (<25°C), dry conditions, away from ignition sources .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm, singlet for 9H) and benzylic -OH (δ ~1.5–2.0 ppm, broad, exchangeable with D₂O).
- IR : Confirm O-H stretch (~3200–3600 cm⁻¹) and C-O bond (~1050 cm⁻¹).
- GC-MS : Monitor purity and detect volatile byproducts (e.g., residual solvents) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations can model steric effects of the tert-butyl group on reaction pathways. For example, calculate activation energies for oxidation reactions to ketones or esterification with carboxylic acids. Software like Gaussian or ORCA can optimize molecular geometries and simulate transition states. Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) .
Q. What strategies resolve contradictions in reported toxicity or stability data for this compound derivatives?
- Methodological Answer : Cross-validate conflicting data using standardized assays (e.g., OECD guidelines for acute toxicity). For stability discrepancies, conduct accelerated degradation studies under varying pH/temperature and analyze degradation products via HPLC-MS. Consider batch-to-batch variability in commercial samples or impurities (e.g., residual metal catalysts) as confounding factors .
Q. How does the tert-butyl group influence the compound’s applications in pharmaceutical intermediates?
- Methodological Answer : The tert-butyl group enhances lipophilicity and metabolic stability. To evaluate this, compare LogP values (octanol-water partition coefficients) of this compound with non-substituted analogs. Test in vitro metabolic stability using liver microsomes and monitor phase I/II metabolites via LC-MS/MS .
Experimental Design & Optimization
Q. What experimental parameters are critical for scaling up this compound synthesis while minimizing byproducts?
- Methodological Answer :
- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps.
- Catalyst Loading : Optimize stoichiometry (e.g., 1.1–1.3 eq. NaBH₄) to avoid excess reducing agent.
- Workup : Employ liquid-liquid extraction (e.g., dichloromethane/water) to isolate the product from polar impurities.
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can researchers mitigate methanol crossover interference in electrochemical studies involving this compound?
- Methodological Answer : Use Nafion membranes or microfluidic channels to separate anode/cathode compartments in fuel cell setups. Characterize crossover rates via chronoamperometry and adjust electrolyte flow rates (e.g., 0.1–1.0 mL/min) to balance methanol oxidation efficiency and crossover suppression .
Data Analysis & Interpretation
Q. How to statistically analyze variability in synthetic yields across different batches?
- Methodological Answer : Apply ANOVA or multivariate regression to identify critical factors (e.g., temperature, catalyst age). Use Design of Experiments (DoE) software (e.g., JMP) to model interactions between variables. Residual plots can detect non-random errors (e.g., impure starting materials) .
Q. What advanced chromatographic methods separate this compound from structurally similar impurities?
- Methodological Answer :
Use chiral HPLC columns (e.g., Chiralpak IA) with heptane/ethanol gradients for enantiomeric separation. For diastereomers, employ HILIC (Hydrophilic Interaction Chromatography) with acetonitrile/water mobile phases. Confirm peak identity via spiking with authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
